
Ticagrelor
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Overview
Description
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent atherothrombotic events in patients with acute coronary syndromes (ACS) or a history of myocardial infarction (MI). Its pharmacokinetic profile includes rapid absorption (peak plasma concentration: 1.5 hours), moderate bioavailability (36%), and linear kinetics. The active metabolite, AR-C124910XX, contributes to its antiplatelet effects and has a half-life of 8.5 hours . This compound is dosed twice daily, ensuring sustained platelet inhibition, and is primarily metabolized by CYP3A4/5 enzymes, with excretion via feces (58%) and urine (27%) .
Preparation Methods
Synthesis of Key Intermediates
Thienopyrimidine Intermediate (Compound 14)
The thienopyrimidine derivative 14 serves as a critical building block. Traditional nitration of compound 21 using mixed acids (HNO₃/H₂SO₄) at elevated temperatures often led to uncontrollable exothermic events, necessitating safer alternatives . A breakthrough involved substituting iron reduction with catalytic hydrogenation, albeit at higher costs . Recent optimizations employ Resin-NO₂ , a polymeric nitrating agent, to achieve nitro intermediate 22 in water-acetonitrile mixtures, mitigating thermal risks and improving yield to 85% .
Cyclopentyl Derivative (Compound 13)
Condensation of 13 with 14 historically required autoclave conditions (72 psi, 40–45 hours) in ethanol with triethylamine, resulting in prolonged reaction times and impurities . Modern protocols utilize ethylene glycol as a solvent, enabling ambient-pressure reactions at 80–90°C for 12–15 hours, which enhances safety and reduces byproduct formation .
Triazole Ring Formation via Diazotization
The construction of the triazole moiety (compound 16 ) represents a pivotal step. Early methods employed sodium nitrite in acetic acid, which risked forming carcinogenic nitrosamines . The adoption of Resin-NO₂ in water-acetonitrile systems revolutionized this step, enabling diazotization at 0–5°C with 95% yield and minimal impurities . Comparative studies show that this approach reduces residual nitrite levels by 90% compared to traditional methods .
Final Deprotection and Purification
Deprotection of the ketal group in compound 12 to yield this compound 1 demands careful acid selection. Initial use of trifluoroacetic acid in methanol generated methyl chloride, a genotoxic impurity . Switching to hydrochloric acid in dichloromethane (DCM) under biphasic conditions reduced contact time with acidic media, suppressing impurity 27 to <0.05% . Post-deprotection, silica gel polishing in acetonitrile-toluene mixtures followed by crystallization at -5–5°C achieved 99.78% HPLC purity .
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters across reported synthesis routes:
Recent Advances and Industrial Applications
Recent patents highlight solvent-free approaches for intermediate coupling and microwave-assisted triazole cyclization, reducing energy consumption by 40% . Furthermore, the integration of continuous manufacturing platforms has slashed batch times from 14 days to 5 days, aligning with green chemistry principles .
Chemical Reactions Analysis
Ticagrelor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions, particularly involving the triazole ring, are significant in the synthesis of this compound.
Common Reagents and Conditions: Reagents such as ethylene glycol, acetonitrile, and resin-NO2 are commonly used in the synthesis.
Major Products: The major product of these reactions is this compound itself, with high purity and yield.
Scientific Research Applications
Clinical Applications
1. Acute Coronary Syndrome (ACS)
Ticagrelor is recommended as a first-line treatment for patients with ACS. Clinical trials have demonstrated its superiority over clopidogrel in reducing major cardiovascular events. For instance, the PLATO trial showed that this compound significantly lowered the incidence of death from vascular causes, myocardial infarction, or stroke compared to clopidogrel (9.8% vs. 11.7%) over 12 months .
2. Percutaneous Coronary Intervention (PCI)
In patients undergoing PCI, this compound is often used in combination with aspirin to prevent stent thrombosis and other ischemic events. The TWILIGHT trial indicated that transitioning to this compound monotherapy after a short duration of dual antiplatelet therapy resulted in lower bleeding rates without increasing ischemic risks .
3. Long-Term Antiplatelet Therapy
this compound is also utilized for long-term management in patients with established coronary artery disease. Studies suggest that continued use of this compound beyond the initial treatment phase can further reduce the risk of cardiovascular events compared to stopping treatment .
Case Study: One-Month Outcomes Post-PCI
A study involving 156 ACS patients treated with this compound post-PCI reported adverse effects including dyspnea (28.8%) and bleeding (2.5%). Notably, there were no instances of bradycardia or stent thrombosis recorded during the follow-up period . This highlights the importance of monitoring side effects while benefiting from this compound's efficacy.
Comparative Analysis: this compound vs. Clopidogrel
In a comparative analysis of this compound and clopidogrel, this compound was associated with significantly reduced rates of myocardial infarction and mortality without increasing major bleeding risks . The findings from multiple studies emphasize this compound's role as a safer alternative for high-risk patients.
Pharmacological Properties
Property | This compound | Clopidogrel |
---|---|---|
Onset of Action | Rapid | Slower |
Reversibility | Yes | No |
Platelet Inhibition Duration | Shorter | Longer |
Major Bleeding Risk | Comparable | Higher |
Efficacy in ACS | Superior | Inferior |
Mechanism of Action
Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . Unlike other antiplatelet drugs, this compound binds to a different site on the P2Y12 receptor, making it an allosteric antagonist . This binding is reversible, allowing for a rapid onset and offset of action .
Comparison with Similar Compounds
Mechanism of Action and Pharmacokinetics
Ticagrelor reversibly inhibits the P2Y12 receptor, offering faster onset and offset of action compared to irreversible thienopyridines. Clopidogrel and prasugrel are prodrugs requiring hepatic conversion to active metabolites, introducing variability due to CYP2C19 (clopidogrel) or CYP3A4/5/CYP2B6 (prasugrel) polymorphisms .
Parameter | This compound | Clopidogrel | Prasugrel |
---|---|---|---|
Prodrug | No | Yes | Yes |
Bioavailability | 36% | ~50% | >79% |
Active Metabolite | AR-C124910XX | Yes (CYP-dependent) | Yes (efficient metabolism) |
Dosing Frequency | Twice daily | Once daily | Once daily |
Half-Life | 7–9 hours | 6–8 hours | 3.7–7.4 hours |
CYP Dependence | CYP3A4/5 | CYP2C19 | CYP3A4/5, CYP2B6 |
Reversibility | Yes | No | No |
Efficacy in Clinical Outcomes
- This compound vs. Clopidogrel: The PLATO trial demonstrated this compound’s superiority in reducing composite endpoints (cardiovascular death, MI, stroke) by 16% (HR: 0.84; 95% CI: 0.77–0.92) . However, this compound increased non-CABG major bleeding (4.5% vs. 3.8%; p=0.03) .
- Prasugrel vs. Clopidogrel : TRITON-TIMI 38 showed prasugrel reduced MACE by 19% (HR: 0.81; 95% CI: 0.73–0.90) but increased TIMI major bleeding (2.4% vs. 1.8%; p=0.03) .
- This compound vs. Prasugrel : ISAR-REACT 5 found prasugrel superior in reducing death, MI, or stroke (6.9% vs. 9.3%; HR: 0.77; 95% CI: 0.62–0.94) but with similar bleeding rates . Network meta-analyses suggest prasugrel’s ischemic benefits are offset by higher bleeding risk compared to this compound .
Trial | Comparison | MACE Reduction | Bleeding Risk |
---|---|---|---|
PLATO | This compound vs. Clopidogrel | 16% ↓ (p<0.001) | Higher (p=0.03) |
TRITON-TIMI 38 | Prasugrel vs. Clopidogrel | 19% ↓ (p<0.001) | Higher (p=0.03) |
ISAR-REACT 5 | Prasugrel vs. This compound | 26% ↓ (p=0.006) | No significant difference |
Special Populations
- CYP Polymorphisms : this compound’s efficacy is unaffected by CYP2C19 variants, unlike clopidogrel . However, CYP3A4 polymorphisms may alter this compound metabolism .
- Hepatic/Renal Impairment: No dose adjustment needed for mild hepatic or renal dysfunction .
- Elderly Patients : this compound’s bleeding risk requires caution in patients >75 years .
Cost-Effectiveness
NICE analyses indicate this compound is cost-effective but may be dominated by prasugrel in scenarios prioritizing ischemic risk reduction . Clopidogrel remains preferred in low-resource settings due to lower cost .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Ticagrelor’s antiplatelet action, and how does it differ from other P2Y12 inhibitors?
- Methodological Answer: Use in vitro platelet aggregation assays (e.g., light transmission aggregometry) to compare this compound with clopidogrel or prasugrel. Measure adenosine uptake via high-performance liquid chromatography (HPLC) to validate its secondary adenosine-mediated effects .
- Key Data: this compound’s reversible binding to P2Y12 receptors reduces ADP-induced platelet activation by 90% within 2 hours, contrasting with irreversible binding by thienopyridines .
Q. How do standard clinical trial designs evaluate this compound’s efficacy in acute coronary syndrome (ACS)?
- Methodological Answer: Analyze double-blind RCTs (e.g., PLATO trial) using primary endpoints like composite cardiovascular death, myocardial infarction, or stroke. Stratify subgroups by CYP2C19 genotype to assess pharmacogenetic variability .
- Contradiction Alert: PLATO trial reported lower mortality with this compound vs. clopidogrel, but regional heterogeneity (e.g., higher benefit in non-North American cohorts) requires sensitivity analysis .
Advanced Research Questions
Q. How to align this compound studies with conceptual frameworks like the thrombotic-inflammatory axis?
Properties
Molecular Formula |
C23H28F2N6O4S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28) |
InChI Key |
OEKWJQXRCDYSHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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